

Spectroscopic Profile of N,N'-Dimethyloxamide: A Technical Guide

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Compound of Interest

Compound Name: **N,N'-Dimethyloxamide**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **N,N'-Dimethyloxamide**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for **N,N'-Dimethyloxamide** is C₄H₈N₂O₂, with a molecular weight of approximately 116.12 g/mol .[\[1\]](#)[\[2\]](#) Spectroscopic analysis confirms the symmetrical structure of the molecule, characterized by two equivalent methyl groups and two equivalent amide functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **N,N'-Dimethyloxamide**, both ¹H and ¹³C NMR data are presented below. The spectra are consistent with the expected structure, showing a high degree of symmetry.

Table 1: ¹H NMR Spectroscopic Data for **N,N'-Dimethyloxamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.7	Doublet	6H	-CH ₃
~8.0	Broad Singlet	2H	-NH

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **N,N'-Dimethyloxamide**

Chemical Shift (δ) ppm	Assignment
~26	-CH ₃
~161	C=O

Note: The carbonyl carbon chemical shift is characteristic of an amide functional group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N,N'-Dimethyloxamide** is dominated by absorptions corresponding to the amide group.

Table 3: Key IR Absorption Bands for **N,N'-Dimethyloxamide**

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~2950	Medium	C-H Stretch (methyl)
~1640	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds.

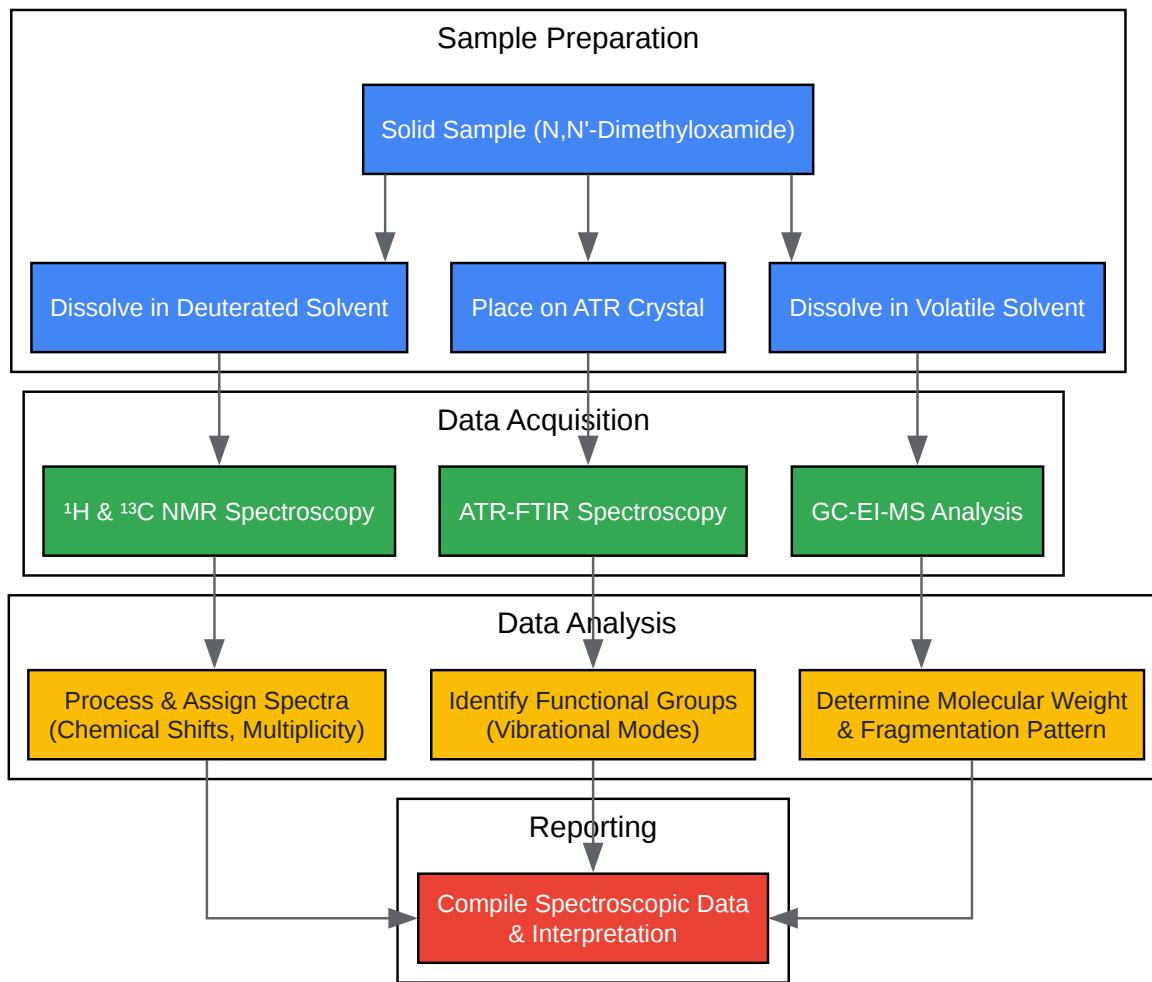
Table 4: Key Mass Spectrometry Data (Electron Ionization) for **N,N'-Dimethyloxamide**

m/z Ratio	Relative Intensity (%)	Assignment
116	Moderate	Molecular Ion $[M]^+$
58	High	$[\text{CH}_3\text{NHCO}]^+$
30	Base Peak	$[\text{CH}_3\text{NH}]^+$

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like **N,N'-Dimethyloxamide** is depicted below. This process ensures the acquisition of high-quality, reproducible data for structural elucidation and purity assessment.

General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

¹H and ¹³C NMR Spectroscopy (Solution-State)

- Sample Preparation:
 - Accurately weigh 5-10 mg of **N,N'-Dimethyloxamide** for ^1H NMR, or 20-50 mg for ^{13}C NMR, into a clean, dry vial.[\[3\]](#)
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[\[3\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - For ^1H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain pure absorption peaks.
- Perform baseline correction.
- Integrate the peaks in the ^1H NMR spectrum.
- Calibrate the chemical shift axis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **N,N'-Dimethyloxamide** powder directly onto the center of the ATR crystal.

- Instrument Setup and Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .

- Data Processing:

- The instrument software will automatically perform the background subtraction.
- Identify the wavenumbers of the major absorption bands.
- If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Sample Preparation:
 - Prepare a dilute solution of **N,N'-Dimethyloxamide** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetone.[\[4\]](#)
 - Ensure the sample is fully dissolved.
 - Transfer the solution to a 2 mL autosampler vial.
- Instrument Setup and Data Acquisition:
 - Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
 - Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
 - Use helium as the carrier gas at a constant flow rate.
 - For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.
 - Set the mass analyzer to scan over a relevant m/z range (e.g., 20-200 amu).
 - Inject a small volume (typically 1 µL) of the sample solution into the GC.
- Data Processing:
 - Identify the chromatographic peak corresponding to **N,N'-Dimethyloxamide**.
 - Extract the mass spectrum associated with this peak.
 - Identify the molecular ion peak and the major fragment ions.

- The fragmentation pattern can be compared to library spectra for confirmation of the compound's identity.

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